4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
- This compound belongs to the class of s-triazino[1,2-a]benzimidazole derivatives . These compounds exhibit antibacterial properties and inhibit dihydrofolate reductase (DHFR), an enzyme relevant in cancer treatment .
- The compound’s chemical structure consists of a benzimidazole core fused with a triazino ring. The substituents include a benzyloxy group and a methoxyphenyl group.
Preparation Methods
- The compound can be synthesized via a cyclocondensation reaction between 2-guanidinobenzimidazoles (1a–e) and various aliphatic ketones. Piperidine serves as the base, facilitating the cyclization process. The yields range from 40% to 95% .
- An alternative method involves using dimethylformamide as the solvent, leading to the same product. In this case, dimethylformamide may also act as a formyl synthon donor .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include aliphatic ketones, piperidine, and dimethylformamide.
- Major products formed depend on the specific starting materials and reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and potential drug development.
Biology: Its antibacterial activity suggests applications in combating infections.
Medicine: Inhibition of DHFR makes it relevant for cancer treatment.
Industry: Further exploration may reveal applications in materials science or catalysis.
Mechanism of Action
- The compound likely exerts its effects through DHFR inhibition. DHFR is essential for DNA synthesis, and inhibiting it disrupts cell proliferation.
- Molecular targets involve interactions with the enzyme’s active site.
Comparison with Similar Compounds
- Similar compounds include other s-triazino[1,2-a]benzimidazole derivatives.
- Uniqueness lies in the specific combination of substituents (benzyloxy and methoxyphenyl) and the fused triazino-benzimidazole core.
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C23H21N5O2/c1-29-20-13-16(11-12-19(20)30-14-15-7-3-2-4-8-15)21-26-22(24)27-23-25-17-9-5-6-10-18(17)28(21)23/h2-13,21H,14H2,1H3,(H3,24,25,26,27) |
InChI Key |
HMNPMEWDLDMFIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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